Cas no 97-99-4 (Tetrahydrofurfuryl alcohol)

Tetrahydrofurfuryl alcohol (THFA) is a versatile, water-miscible solvent with a cyclic ether-alcohol structure. It exhibits excellent solvency for resins, dyes, and cellulose derivatives, making it valuable in coatings, adhesives, and ink formulations. THFA's low volatility and high boiling point enhance its utility in high-temperature applications. Its bifunctional nature (hydroxyl and ether groups) allows for use as a reactive intermediate in chemical synthesis, including the production of pharmaceuticals and agrochemicals. The solvent's low toxicity and biodegradability further support its adoption in environmentally sensitive applications. THFA is also employed as a plasticizer and in electronic cleaning solutions due to its stability and compatibility with polar and nonpolar compounds.
Tetrahydrofurfuryl alcohol structure
Tetrahydrofurfuryl alcohol structure
Product Name:Tetrahydrofurfuryl alcohol
CAS No:97-99-4
MF:C5H10O2
MW:102.131701946259
MDL:MFCD00005372
CID:34927
PubChem ID:7360
Update Time:2025-10-20

Tetrahydrofurfuryl alcohol Chemical and Physical Properties

Names and Identifiers

    • (Tetrahydrofuran-2-yl)methanol
    • Tetrahydro furfuryl alcohol
    • (±)-Tetrahydrofurfuryl alcohol
    • 2-Furanmethanol,tetrahydro-
    • Oxolan-2-ylmethanol
    • Tetrahydro-2-furancarbinol
    • Tetrahydro-2-furanMethanol
    • NSC 15434
    • THFA
    • Tetrahydrofurfuryl alcohol
    • Oxolan-2-yl methanol
    • 2-Furanmethanol, tetrahydro-
    • Tetrahydro-2-furanylmethanol
    • QO Thfa
    • Tetrahydrofuryl carbinol
    • Tetrahydro-2-furfuryl alcohol
    • Furfuryl alcohol, tetrahydro-
    • Tetrahydro-2-furylmethanol
    • Tetrahydrofurylalkohol
    • 2-(Hydroxymethyl)tetrahydrofuran
    • tetrahydrofuran-2-ylmethanol
    • Tetrahydrofurylmethanol
    • Tetrahydrofurfurylalkohol
    • Oxolan-2-methanol
    • Tetrahydrofury
    • Furfuryl alcohol, tetrahydro- (8CI)
    • Tetrahydro-2-furanmethanol (ACI)
    • (Oxolan-2-yl)methanol
    • Rac-(Tetrahydrofuran-2-yl)methanol
    • Tetrahydrofurfurol
    • Tetrahydrofuryl alcohol
    • MDL: MFCD00005372
    • Inchi: 1S/C5H10O2/c6-4-5-2-1-3-7-5/h5-6H,1-4H2
    • InChI Key: BSYVTEYKTMYBMK-UHFFFAOYSA-N
    • SMILES: OCC1CCCO1
    • BRN: 102723

Computed Properties

  • Exact Mass: 102.06800
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 1
  • Complexity: 54
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: -0.1
  • Topological Polar Surface Area: 29.5

Experimental Properties

  • Color/Form: Colorless transparent liquid, slightly pleasant smell, gradually deepens when contacting with air, with hygroscopicity.
  • Density: 1.054 g/mL at 25 °C(lit.)
  • Melting Point: −80 °C (lit.)
  • Boiling Point: 178 °C(lit.)
  • Flash Point: Fahrenheit: 167 ° f < br / > Celsius: 75 ° C < br / >
  • Refractive Index: n20/D 1.452(lit.)
  • Solubility: acetone: miscible(lit.)
  • Water Partition Coefficient: dissolution
  • PSA: 29.46000
  • LogP: 0.15770
  • Merck: 9213
  • Vapor Pressure: 2.3 mmHg ( 39 °C)
  • Sensitiveness: Hygroscopic
  • FEMA: 3056
  • Solubility: It can be miscible with water, alcohol, ether, acetone, chloroform, benzene and other solvents. It can dissolve rosin, oil, shellac, coumarin resin, cellulose acetate, ethyl cellulose, benzyl cellulose, nitrocellulose, alkyd resin, furfuryl alcohol polymer, polyvinyl acetate, polystyrene, chlorinated rubber, etc.

Tetrahydrofurfuryl alcohol Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H319
  • Warning Statement: P305+P351+P338
  • Hazardous Material transportation number:NA 1993 / PGIII
  • WGK Germany:2
  • Hazard Category Code: 61-36-62
  • Safety Instruction: S39
  • RTECS:LU2450000
  • Hazardous Material Identification: Xi
  • TSCA:Yes
  • Explosive Limit:1.5-9.7%(V)
  • Storage Condition:Inert atmosphere,Room Temperature
  • Packing Group:I; II; III
  • Risk Phrases:R36

Tetrahydrofurfuryl alcohol Customs Data

  • HS CODE:29321300
  • Customs Data:

    China Customs Code:

    2932130000

    Overview:

    HS: 2932130000. Furfuryl alcohol and tetrahydrofurfuryl alcohol. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. Minimum tariff:6.0%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2932130000. (tetrahydrofuran-2-yl)methanol. VAT:17.0%. tax rebate rate:9.0%. supervision conditions:None. MFN tarrif:6.0%. general tariff:20.0%

Tetrahydrofurfuryl alcohol Pricemore >>

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Tetrahydrofurfuryl alcohol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ;  1 MPa, 90 °C
Reference
Preparation of tetrahydrofurfuryl alcohol
, China, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium diacetate ,  Palladium nitrate ,  Acetic acid, ruthenium(3+) salt Solvents: Water ;  4 h, 0.5 MPa, 30 °C
Reference
Method for preparing tetrahydrofurfuryl alcohol
, China, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Dibromomethane Catalysts: Hexafluorobenzene ;  5 d, 20 °C
Reference
Primary Anion-π Catalysis and Autocatalysis
Zhang, Xiang; Hao, Xiaoyu; Liu, Le; Pham, Anh-Tuan; Lopez-Andarias, Javier; et al, Journal of the American Chemical Society, 2018, 140(51), 17867-17871

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Alumina ,  Nickel Solvents: Ethanol ;  2 h, 4 MPa, 353 K
Reference
Selective hydrogenation of furfuryl alcohol to tetrahydrofurfuryl alcohol over Ni/γ-Al2O3 catalysts
Sang, Shengya; Wang, Yuan; Zhu, Wei; Xiao, Guomin, Research on Chemical Intermediates, 2017, 43(2), 1179-1195

Production Method 5

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Hectorite ((Mg2.67Li0.33)Si4Na0.33[F0.5-1(OH)0-0.5]2O10) (sodium-exchanged) ,  Bis(η6-benzene)di-μ-chlorodichlorodiruthenium Solvents: Methanol ;  1 h, 20 bar, 40 °C
Reference
Highly selective low-temperature hydrogenation of furfuryl alcohol to tetrahydrofurfuryl alcohol catalysed by hectorite-supported ruthenium nanoparticles
Khan, Farooq-Ahmad; Vallat, Armelle; Suess-Fink, Georg, Catalysis Communications, 2011, 12(15), 1428-1431

Production Method 6

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Copper carbonate ,  Nickel carbonate (NiCO3) Solvents: Isopropanol ;  6 MPa, 110 - 170 °C
Reference
Furfural Hydrogenation to Furfuryl Alcohol over Bimetallic Ni-Cu Sol-Gel Catalyst: A Model Reaction for Conversion of Oxygenates in Pyrolysis Liquids
Khromova, S. A.; Bykova, M. V.; Bulavchenko, O. A.; Ermakov, D. Yu.; Saraev, A. A.; et al, Topics in Catalysis, 2016, 59(15-16), 1413-1423

Production Method 7

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Carbon Solvents: Isopropanol ;  5 h, 500 psi, 493 K
Reference
Single step process for conversion of furfural to tetrahydrofuran using carbon-supported palladium catalyst
, World Intellectual Property Organization, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Isopropanol ;  5 h, 35 bar, 493 K
Reference
Tailoring the Product Distribution with Batch and Continuous Process Options in Catalytic Hydrogenation of Furfural
Biradar, Narayan S.; Hengne, Amol A.; Birajdar, Shobha N.; Swami, Rameshwar; Rode, Chandrashekhar V., Organic Process Research & Development, 2014, 18(11), 1434-1442

Production Method 9

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Cobalt oxide Solvents: Ethanol ;  600 min, 3 MPa, 150 °C
Reference
Solvent-mediated selectivity control of furfural hydrogenation over a N-doped carbon-nanotube-supported Co/CoOx catalyst
Ranaware, Virendra; Kurniawan, Rizky Gilang; Verma, Deepak; Kwak, Sang Kyu; Ryu, Beom Chan; et al, Applied Catalysis, 2022, (2022),

Production Method 10

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Tetrahydrofuran ;  1 MPa, rt; rt → 160 °C; 4 h, 160 °C
Reference
Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY nickel
Liu, Yingxin; Zhou, Kuo; Shu, Huimin; Liu, Haiyan; Lou, Jiongtao; et al, Catalysis Science & Technology, 2017, 7(18), 4129-4135

Production Method 11

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Isopropanol ;  24 h, 2 MPa, 423 K
Reference
Synthesis of 1,5-Pentanediol by Hydrogenolysis of Furfuryl Alcohol over Ni-Y2O3 Composite Catalyst
Wijaya, Husni Wahyu; Kojima, Takashi; Hara, Takayoshi; Ichikuni, Nobuyuki; Shimazu, Shogo, ChemCatChem, 2017, 9(14), 2869-2874

Production Method 12

Reaction Conditions
1.1 Catalysts: Palladium ,  Hexakis[μ-[1,4-benzenedicarboxylato(2-)-κO1:κO′1]]tetra-μ3-hydroxytetra-μ3-oxohe… Solvents: Methanol ;  4 h, 1 MPa, 60 °C
Reference
Aqueous phase hydrogenation of furfural to tetrahydrofurfuryl alcohol over Pd/UiO-66
Wang, Chunhua; Wang, Anjie; Yu, Zhiquan ; Wang, Yao ; Sun, Zhichao; et al, Catalysis Communications, 2021, 148,

Production Method 13

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Isopropanol ;  3 h, 1 MPa, 25 °C
Reference
Hydrogenation of Biomass-Derived Furfural to Tetrahydrofurfuryl Alcohol over Hydroxyapatite-Supported Pd Catalyst under Mild Conditions
Li, Chuang; Xu, Guangyue; Liu, Xiaohao; Zhang, Ying ; Fu, Yao, Industrial & Engineering Chemistry Research, 2017, 56(31), 8843-8849

Production Method 14

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Aluminum alloy, base, Al 50,Ni 50 ,  Aluminum hydroxide Solvents: Isopropanol ;  1 h, 453 K
Reference
Hydrogenation of Biomass-derived Furfural Over Highly Dispersed-Aluminium Hydroxide Supported Ni-Sn(3.0) Alloy Catalysts
Rodiansono; Astuti, Maria Dewi; Santoso, Uripto Trisno; Shimazu, Shogo, Procedia Chemistry, 2015, 16, 531-539

Production Method 15

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Isopropanol ;  1 h, 3 MPa, 453 K
Reference
A novel preparation method of Ni-Sn alloy catalysts supported on aluminum hydroxide: application to chemoselective hydrogenation of unsaturated carbonyl compounds
Rodiansono; Hara, Takayoshi; Ichikuni, Nobuyuki; Shimazu, Shogo, Chemistry Letters, 2012, 41(8), 769-771

Production Method 16

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Decalin ,  Water ;  3 h, 2 MPa, 100 °C
Reference
Method for catalytic hydrogenation and upgrading of biomass platform compound in Pickering emulsion system
, China, , ,

Production Method 17

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Alumina ,  Nickel Solvents: Water ;  90 min, 100 °C
Reference
A Supported Ni Catalyst Produced from Ni-Al Hydrotalcite-Like Precursor for Reduction of Furfuryl Alcohol to Tetrahydrofurfuryl Alcohol by NaBH4 in Water
Ren, Dezhang; Wang, Jingyi; Jiang, Xuelei; Song, Zhiyuan; Norinaga, Koyo; et al, ChemistrySelect, 2021, 6(4), 551-556

Production Method 18

Reaction Conditions
1.1 Solvents: Hexafluorobenzene ;  22 h, 20 °C
Reference
Polyether Natural Product Inspired Cascade Cyclizations: Autocatalysis on π-Acidic Aromatic Surfaces
Paraja, Miguel; Hao, Xiaoyu; Matile, Stefan, Angewandte Chemie, 2020, 59(35), 15093-15097

Production Method 19

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ruthenium Solvents: Water ;  255 min, 10 bar, 30 °C
Reference
Anionic Amphiphilic Cyclodextrins Bearing Oleic Grafts for the Stabilization of Ruthenium Nanoparticles Efficient in Aqueous Catalytic Hydrogenation
Cocq, Aurelien ; Leger, Bastien; Noel, Sebastien; Bricout, Herve ; Djedaini-Pilard, Florence; et al, ChemCatChem, 2020, 12(4), 1013-1018

Production Method 20

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Hydroxylapatite (Ca5(OH)(PO4)3) ,  Palladium Solvents: Ethanol ;  4 h, 2 MPa, rt → 60 °C
Reference
Process for the preparation of tetrahydrofurfuryl alcohol using Pd-loaded apatite as hydrogenation catalyst
, China, , ,

Production Method 21

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ,  Iron(II) phthalocyanine ,  4,4′-Bipyridine Solvents: Toluene ;  24 h, 0.4 MPa, 80 °C
Reference
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone-catalyzed aerobic oxidation reactions via multistep electron transfers with iron(II) phthalocyanine as an electron-transfer mediator
Hong, Yiming; Fang, Tiantian; Li, Meichao; Shen, Zhenlu; Hu, Xinquan; et al, RSC Advances, 2016, 6(57), 51908-51913

Tetrahydrofurfuryl alcohol Raw materials

Tetrahydrofurfuryl alcohol Preparation Products

Tetrahydrofurfuryl alcohol Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:97-99-4)Tetrahydrofurfuryl alcohol
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Purity:99%
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:97-99-4)Tetrahydrofurfuryl alcohol
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Tetrahydrofurfuryl alcohol Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Tetrahydrofurfuryl alcohol Related Literature

Additional information on Tetrahydrofurfuryl alcohol

Comprehensive Guide to Tetrahydrofurfuryl Alcohol (CAS No. 97-99-4): Properties, Applications, and Industry Trends

Tetrahydrofurfuryl alcohol (THFA, CAS 97-99-4) is a versatile organic compound with a wide range of industrial and commercial applications. This colorless, water-miscible liquid is derived from renewable resources, making it an increasingly popular choice in sustainable chemistry. Its unique chemical structure, combining a furan ring with a hydroxyl group, grants it exceptional solvent properties and reactivity.

In recent years, the demand for THFA has surged due to growing interest in green solvents and bio-based chemicals. Environmental concerns and stricter regulations have driven manufacturers to seek alternatives to traditional petroleum-derived solvents, positioning tetrahydrofurfuryl alcohol as an attractive option. Its low toxicity and biodegradability make it particularly valuable in formulations where environmental impact is a key consideration.

The chemical properties of CAS 97-99-4 contribute to its diverse applications. With a boiling point of 178°C and excellent solvating power for resins, dyes, and cellulose derivatives, it serves as an effective component in coating formulations, ink systems, and adhesive products. The compound's ability to dissolve both polar and non-polar substances makes it particularly useful in specialty cleaning applications where conventional solvents fail.

One of the most significant emerging applications for tetrahydrofurfuryl alcohol is in the electronics industry. As device miniaturization continues, there's growing need for precision cleaning agents that can remove fluxes and residues without damaging delicate components. THFA's balanced properties make it ideal for this purpose, leading to increased adoption in electronic manufacturing processes.

The pharmaceutical sector also utilizes THFA as a reaction medium and excipient. Its ability to enhance drug solubility while maintaining low toxicity profiles has made it valuable in drug formulation. Recent research explores its potential as a penetration enhancer in topical drug delivery systems, addressing common challenges in transdermal medication absorption.

In the agricultural chemicals market, formulators are increasingly incorporating CAS 97-99-4 into pesticide and herbicide products. Its effectiveness as a carrier solvent for active ingredients, combined with favorable environmental characteristics, aligns well with the industry's shift toward more sustainable crop protection solutions.

The production of tetrahydrofurfuryl alcohol typically involves the hydrogenation of furfuryl alcohol, with modern processes emphasizing energy efficiency and reduced waste generation. Manufacturers are investing in catalytic process optimization to improve yields and minimize byproducts, responding to market demands for cost-effective and environmentally responsible production methods.

Quality control for THFA focuses on parameters such as purity, water content, and color index. Advanced analytical techniques including gas chromatography and spectroscopic methods ensure consistent product quality across batches. These rigorous standards are particularly important for applications in sensitive industries like pharmaceuticals and electronics.

Storage and handling recommendations for 97-99-4 emphasize proper container selection (typically stainless steel or lined steel) and protection from extreme temperatures. While the compound exhibits good stability under normal conditions, appropriate ventilation and standard chemical handling precautions should always be observed in industrial settings.

The global market for tetrahydrofurfuryl alcohol is projected to grow steadily, driven by expanding applications and the compound's alignment with circular economy principles. Regional production capacity expansions, particularly in Asia, are responding to increased demand from various industrial sectors seeking sustainable chemical alternatives.

Innovation in THFA applications continues to emerge, with recent patent activity revealing novel uses in battery electrolytes and energy storage systems. Researchers are investigating its potential as a component in next-generation lithium-ion batteries, capitalizing on its electrochemical stability and solvating properties.

For formulators considering tetrahydrofurfuryl alcohol alternatives, comparative studies highlight its advantages over conventional solvents in terms of worker safety and environmental impact. While initial costs may be higher than some petroleum-derived options, lifecycle assessments often demonstrate superior overall value when considering disposal costs and regulatory compliance factors.

Technical support for CAS 97-99-4 typically includes comprehensive application guidance, compatibility testing services, and regulatory documentation. Leading suppliers provide detailed material safety data sheets and technical bulletins to assist customers in implementing THFA effectively in their specific applications.

As regulatory frameworks worldwide continue to evolve, tetrahydrofurfuryl alcohol is well-positioned to benefit from its favorable toxicological profile. The compound's inclusion in various green chemistry initiatives and approved substance lists enhances its marketability across multiple regions and industries.

Future developments in THFA technology may focus on production process innovations to further reduce environmental impact and cost. Biotechnology approaches using fermentation routes are being explored as potential alternatives to conventional chemical synthesis, potentially opening new avenues for bio-based production at commercial scales.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:97-99-4)Tetrahydrofurfuryl alcohol
LE14194;LE25490423;LE2191
Purity:99%/99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry/Inquiry
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Suzhou Senfeida Chemical Co., Ltd
(CAS:97-99-4)Tetrahydrofurfuryl alcohol
sfd14612
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
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